molecular formula C10H16F3NO5 B2411659 3-Piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid CAS No. 2551119-61-8

3-Piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2411659
CAS No.: 2551119-61-8
M. Wt: 287.235
InChI Key: CDWHTINCZXQHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid is a compound that combines the structural features of piperidine and propanoic acid with the addition of trifluoroacetic acid Piperidine is a six-membered heterocycle containing one nitrogen atom, while propanoic acid is a three-carbon carboxylic acid Trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon

Preparation Methods

The synthesis of 3-Piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 3-chloropropanoic acid in the presence of a base to form 3-piperidin-4-yloxypropanoic acid. This intermediate can then be treated with trifluoroacetic acid to yield the final compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as toluene, and using a catalyst to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

3-Piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a ligand in the study of receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 3-Piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, while the trifluoroacetic acid component can enhance the compound’s acidity and reactivity. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

3-Piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as piperidine derivatives and propanoic acid derivatives. Similar compounds include:

    Piperidine derivatives: These compounds share the piperidine ring structure and may have similar pharmacological properties.

    Propanoic acid derivatives: These compounds share the propanoic acid moiety and may have similar chemical reactivity.

The uniqueness of this compound lies in its combination of these structural features, which can result in distinct chemical and biological properties .

Properties

IUPAC Name

3-piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.C2HF3O2/c10-8(11)3-6-12-7-1-4-9-5-2-7;3-2(4,5)1(6)7/h7,9H,1-6H2,(H,10,11);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWHTINCZXQHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCCC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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